(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Overview
Description
“(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid” is a chemical compound with the molecular formula C8H13NO2 . It has an average mass of 155.194 Da and a monoisotopic mass of 155.094635 Da .
Synthesis Analysis
The synthesis of pyrrole-2-carboxylic acid (PCA) has been studied extensively. One promising synthetic route involves the reaction of D-glucosamine and pyruvic acid . The optimized synthetic conditions resulted in a 50% yield of PCA . This method is particularly interesting because it uses substrates obtained from two different bio-feedstock bases, namely cellulose and chitin .
Chemical Reactions Analysis
The chemical reactions involving pyrrole-2-carboxylic acid are complex and diverse. For instance, pyrrole-2-carboxylic acid undergoes both self-condensation and degradation under strongly basic conditions . The yield of PCA increased when the ratio between GlcNH2⋅HCl and PA increased .
Physical And Chemical Properties Analysis
“(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid” has a molecular formula of C8H13NO2, an average mass of 155.194 Da, and a monoisotopic mass of 155.094635 Da . More detailed physical and chemical properties would require specific experimental measurements.
Scientific Research Applications
Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose and Chitin
This compound can be synthesized from cellulose and chitin-based feedstocks . The synthesis of Pyrrole-2-Carboxylic Acid (PCA) from these feedstocks was discovered by the Automated Route Search . This process optimizes the use of atoms from renewable sources .
Enzymatic Catalysis
The compound can be synthesized using enzymatic catalysis . The polymerization of pyrrole-2-carboxylic acid was initiated by the oxidant hydrogen peroxide resulting from the redox enzyme glucose oxidase (GOx) catalyzed glucose oxidation reaction . This process is environmentally friendly and results in the formation of poly (pyrrole-2-carboxylic acid) (PCPy) particles .
Bioactive Marine Natural Products
Pyrrole-2-carboxylic acid is an important platform intermediate and building block for a number of high-value products, including bioactive marine natural products .
Amino Acid Proline
Pyrrole-2-carboxylic acid arises in nature by dehydrogenation of the amino acid proline . This makes it an important compound in the biosynthesis of proteins.
Carboxylation of Pyrrole
Pyrrole-2-carboxylic acid also arises by carboxylation of pyrrole . This process is important in the synthesis of various organic compounds.
Chemical Oxidative Polymerization
The compound can also be synthesized by chemical oxidative polymerization . This process is slower than the enzymatic catalysis but results in the formation of insoluble precipitate after a longer period of polymerization .
Future Directions
Mechanism of Action
Mode of Action
It is known that the compound can be synthesized through a reaction of d-glucosamine and pyruvic acid . The exact interaction with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound is synthesized from bio-derived feedstocks, namely cellulose and chitin , which suggests it may interact with biochemical pathways related to these substances.
Action Environment
The compound is synthesized from bio-derived feedstocks, namely cellulose and chitin , which suggests that environmental factors related to these substances may influence its action.
properties
IUPAC Name |
(2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHKEWIEKYQINX-QYNIQEEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(NC2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H](N[C@@H]2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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